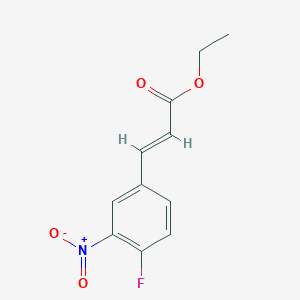

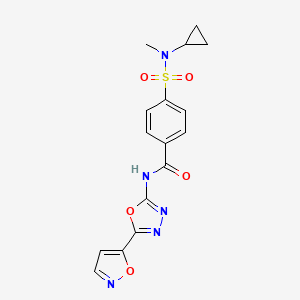

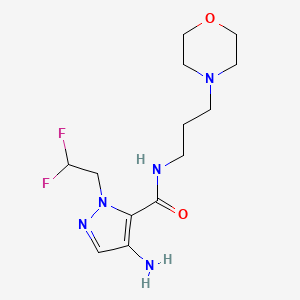

(2E)-3-(4-氟-3-硝基苯基)-2-丙烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2E)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester is a chemical derivative of cinnamic acid, where the phenyl ring is substituted with fluoro and nitro groups, and the carboxylic acid is esterified with ethanol. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of similar ethyl ester compounds can be achieved through the Knoevenagel reaction, as demonstrated in the preparation of ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates . This reaction typically involves the condensation of an aldehyde with an active methylene compound, in this case, ethyl (trifluoromethanesulfonyl)acetate or ethyl (nonafluorobutanesulfonyl)acetate, to form a conjugated ester. The synthesis of organotin esters of a related cinnamic acid derivative has also been reported, providing a method for the introduction of tin atoms into the structure .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, multinuclear NMR (1H, 13C, and 119Sn), and mass spectrometry . X-ray single crystal analysis has been employed to determine the crystal structure of a tin-containing derivative, revealing a tetrahedral geometry around the tin atom . These techniques could similarly be applied to determine the molecular structure of (2E)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester.

Chemical Reactions Analysis

The chemical reactivity of similar deactivated olefins has been explored through Diels–Alder cycloaddition reactions, which proceed at room temperature to yield [4+2] cycloadducts as racemates . The endo stereochemistry of the carboxylic ester and aryl groups in the cycloadducts was confirmed by NOE experiments and X-ray analysis . This suggests that the compound may also participate in cycloaddition reactions, potentially leading to interesting derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2E)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. For instance, the solubility, melting point, and stability of the compound could be inferred from similar esters. The presence of the fluoro and nitro groups would likely influence the electron distribution and reactivity of the compound. Additionally, the organotin derivatives of a related cinnamic acid ester have been screened for bactericidal and fungicidal activities, as well as cytotoxicity, indicating potential biological activities .

科学研究应用

芳基-酮酯的不对称还原

该化合物已在芳基-酮酯的不对称还原中得到研究。具体而言,乙基 3-芳基-3-氧代丙酸酯(包括 3-硝基苯基酯变体)被真菌如根霉和雪白根霉对映选择性地还原成其相应的 (S)-醇。研究发现,使用这些物种获得了最佳结果,其中 3-硝基苯基酯因其快速还原而特别引人注目。此过程对于以立体选择性方式合成特定的醇衍生物至关重要 (Salvi & Chattopadhyay, 2006)。

硝基苯基乙基碳酸酯的合成

一项研究详细介绍了由 2-氯-4-氟苯酚、氯仿酸乙酯和发烟硝酸制备 2-氯-4-氟-5-硝基苯基乙基碳酸酯的过程。该研究彻底调查了反应机理和动力学,为酰基化和硝化反应提供了最佳条件。该合成对于制备高纯度的特定硝基苯基衍生物很重要 (王大辉,2010)。

癌症化学预防剂

一种与所讨论化合物具有生物合成关系的化合物,特别是 3-(4'-香叶氧基-3'-甲氧基苯基)-2-反式丙烯酸及其乙酯衍生物,被认为是一种有前途的癌症化学预防剂。它通过在大鼠中饮食喂养,对结肠癌和舌癌的化学预防表现出显着作用。该化合物及其衍生物的合成和药理特性表明它们作为化学预防药物的潜力 (Curini 等,2006)。

钯催化的合成

已经探索了从 2-(2-硝基苯基)丙烯酸衍生物钯催化合成 3-吲哚羧酸衍生物的方法。该方法使用一氧化碳作为还原剂,并涉及一系列中间反应。该研究提供了对复杂分子合成的见解,可能对药物应用有用 (Söderberg 等,2008)。

一氧化氮释放化合物的体外代谢

一项研究重点关注了氟比洛芬和阿魏酸的一氧化氮供体衍生物的体外代谢,它们与所讨论的化合物具有结构相似性。它详细描述了代谢途径,并强调了血浆中的代谢与肝脏亚细胞部分中的代谢有何不同,从而提供了对这类化合物的治疗潜力的见解 (Govoni 等,2006)。

属性

IUPAC Name |

ethyl (E)-3-(4-fluoro-3-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO4/c1-2-17-11(14)6-4-8-3-5-9(12)10(7-8)13(15)16/h3-7H,2H2,1H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKRVGGZMCRECC-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2e)-3-(4-Fluoro-3-nitrophenyl)-2-propenoic acid, ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)

![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2539941.png)

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)